

An In-depth Technical Guide to the CaMKII (290-309) Peptide

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Compound of Interest

Calmodulin-dependent protein
kinase II (290-309)

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Introduction: Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that is a critical mediator of calcium signaling in various cell types, most prominently in neurons where it constitutes up to 2% of all brain protein.[1][2] Its activity is essential for synaptic plasticity, learning, and memory.[1] The kinase is a dodecameric holoenzyme, with each subunit containing a catalytic domain, an association domain, and a regulatory domain.[2][3] The regulatory domain, which encompasses an autoinhibitory region and a calmodulin (CaM) binding site, maintains the enzyme in an inactive state in the absence of calcium signals.[3]

The peptide corresponding to residues 290-309 of CaMKII represents the core of the calmodulin-binding domain (CaMBD).[1][4] This 20-amino acid synthetic peptide is widely used as a potent and specific tool to investigate the roles and regulation of CaMKII. By competitively inhibiting the binding of the native Calcium/Calmodulin (Ca²⁺/CaM) complex to the kinase, the CaMKII (290-309) peptide effectively blocks its activation, making it an invaluable reagent for researchers in neuroscience, cell biology, and drug development.[5][6] This guide provides a comprehensive technical overview of its structure, sequence, biochemical properties, and experimental applications.

Sequence and Structure

The CaMKII (290-309) peptide is a 20-residue sequence derived from the calmodulin-binding domain of CaMKII.[4][7] It acts as a potent antagonist of calmodulin.[5][8]



- Full Sequence (Three-Letter Code): H-Leu-Lys-Lys-Phe-Asn-Ala-Arg-Arg-Lys-Leu-Lys-Gly-Ala-Ile-Leu-Thr-Thr-Met-Leu-Ala-OH[9]
- Sequence (Single-Letter Code): LKKFNARRKLKGAILTTMLA[7][9]

Structural Characteristics: Structurally, the CaMKII (290-309) peptide is characterized as a basic amphipathic helix.[4] In its unbound state, it may be partially unstructured, but upon binding to Ca^{2+}/CaM , it adopts a stable α -helical conformation.[10] This induced fit is central to the high-affinity interaction with calmodulin. The crystal structure of the Ca^{2+}/CaM complex bound to the CaMBD reveals a classic "wrap-around" conformation, where the two lobes of calmodulin engulf the helical peptide in an anti-parallel orientation.[4] This interaction is primarily mediated by hydrophobic contacts.[11]

Mechanism of Action and Signaling Pathway

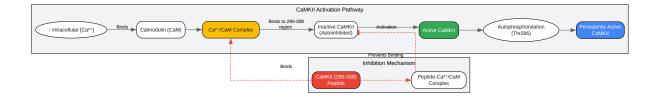
CaMKII activation is a tightly regulated, multi-step process initiated by an increase in intracellular calcium concentration. The CaMKII (290-309) peptide functions as a competitive inhibitor, disrupting this activation cascade.

Activation Pathway:

- Calcium Influx: A cellular stimulus triggers a rise in intracellular Ca²⁺ levels.
- Calmodulin Binding: Four Ca²⁺ ions bind to calmodulin, inducing a conformational change that exposes hydrophobic patches on its surface.[12]
- CaMKII Interaction: The activated Ca²⁺/CaM complex binds to the CaMBD (residues 290-309) of a CaMKII subunit.[1][4]
- Relief of Autoinhibition: This binding event dislodges the autoinhibitory domain from the catalytic site, activating the kinase.[3][11]
- Autophosphorylation: The now-active kinase can phosphorylate neighboring subunits within
 the holoenzyme at Threonine-286 (Thr286).[1][2] This autophosphorylation "traps" the kinase
 in an active state, rendering its activity independent of Ca²⁺/CaM for a period.[2]



Inhibition by CaMKII (290-309) Peptide: The synthetic CaMKII (290-309) peptide mimics the endogenous CaM-binding site. It binds directly to activated Ca²⁺/CaM, preventing the complex from engaging with the full-length CaMKII enzyme. This action effectively blocks the relief of autoinhibition and subsequent kinase activation and autophosphorylation.[6][8]



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Caption: CaMKII activation pathway and its inhibition by the 290-309 peptide.

Quantitative Biochemical Data

The inhibitory potency and binding characteristics of the CaMKII (290-309) peptide have been quantified using various biochemical assays.

Parameter	Value	Target Enzyme/Process	Reference(s)
IC50	52 nM	СаМКІІ	[13]
IC50	1.1 nM	CaMKII-dependent Phosphodiesterase	[13]

Table 1: Inhibitory Concentrations (IC₅₀) of CaMKII (290-309) Peptide.



Binding affinity (Kd) describes the equilibrium between the peptide-CaM complex and its dissociated components. Lower Kd values indicate higher affinity.

Peptide/Protein Construct	Kd (Dissociation Constant)	Experimental Method	Reference(s)
CaMKII Peptide (300-312) binding to CaM	5.9 μΜ	Not specified	[1]
Human CaMKII Kinase Domains binding to Ca ²⁺ /CaM	0.3 - 0.6 μΜ	Isothermal Titration Calorimetry (ITC)	[11]
CaMKII Peptide (290- 309) binding to CaM domains	Studied qualitatively/comparati vely	Fluorescence Anisotropy	[4]

Table 2: Binding Affinities (K_d) Related to the CaMKII-Calmodulin Interaction.

Key Experimental Protocols

The CaMKII (290-309) peptide is utilized in a variety of experimental settings to probe kinase function.

Protocol: In Vitro Kinase Inhibition Assay

This assay measures the ability of the peptide to inhibit CaMKII's phosphotransferase activity.

Methodology:

- Reaction Mix Preparation: Prepare a reaction buffer containing purified CaMKII enzyme, Ca²⁺, Calmodulin, a specific substrate peptide (e.g., Autocamtide-2), and varying concentrations of the CaMKII (290-309) inhibitor peptide.
- Initiation: Start the reaction by adding ATP, typically radiolabeled with ³²P ([y-³²P]ATP).
- Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 10-20 minutes).

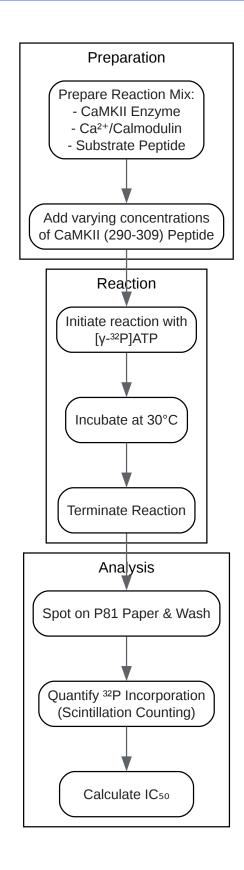






- Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper or by adding a quenching buffer (e.g., EDTA).
- Quantification: Wash the paper to remove unincorporated [y-32P]ATP. Quantify the amount of 32P transferred to the substrate peptide using a scintillation counter or phosphorimager.
- Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.





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Caption: Experimental workflow for an in vitro CaMKII inhibition assay.



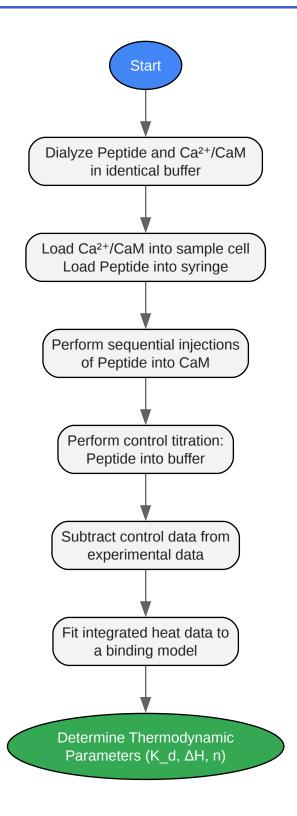
Protocol: Calmodulin Binding Assay via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (Δ H, Δ S).

Methodology:

- Sample Preparation: Dialyze the purified CaMKII peptide and Ca²⁺/CaM extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM CaCl₂, 5 mM DTT) to minimize buffer mismatch effects.[11]
- Instrument Setup: Load the Ca²⁺/CaM solution into the sample cell of the microcalorimeter and the concentrated peptide solution into the injection syringe.[11]
- Titration: Perform a series of small, sequential injections of the peptide into the CaM solution while monitoring the heat change after each injection. A preliminary small injection is often discarded.[11]
- Control Titration: Perform a control experiment by titrating the peptide into the buffer alone to account for the heat of dilution.[11]
- Data Analysis: Subtract the control data from the experimental titration. Normalize the data and fit it to a suitable binding model (e.g., a single-site binding model) using analysis software to calculate Kd, n, and ΔH.[11]





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Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Protocol: Cellular CaMKII Translocation Inhibition Assay







This cell-based assay visualizes the effect of the peptide on the stimulus-induced movement of CaMKII to specific subcellular locations, such as synapses.

Methodology:

- Cell Culture and Transfection: Culture primary neurons or a suitable cell line. Transfect cells with a plasmid encoding a fluorescently tagged CaMKII (e.g., GFP-CaMKII).
- Peptide Delivery: Introduce the CaMKII (290-309) peptide into the cells. This can be achieved via a patch pipette during electrophysiological recording or by using cellpenetrating versions of the peptide.[6]
- Baseline Imaging: Acquire baseline fluorescence images to establish the initial distribution of GFP-CaMKII.
- Stimulation: Induce CaMKII activation and translocation using a relevant stimulus, such as a local puff of glutamate or electrical stimulation.[6]
- Post-Stimulation Imaging: Capture a time-series of fluorescence images following stimulation to monitor the movement of GFP-CaMKII.[6]
- Analysis: Quantify the change in fluorescence intensity at specific regions of interest (e.g., dendritic spines) over time and compare the results between control cells and peptidetreated cells.[6] A successful inhibition will show no significant increase in fluorescence at the target location in peptide-treated cells.[6]

Conclusion

The CaMKII (290-309) peptide is a cornerstone tool for the study of calcium signaling. Its well-defined sequence, structure, and mechanism of action as a specific competitive inhibitor of Ca²⁺/Calmodulin binding make it indispensable for dissecting the physiological and pathological roles of CaMKII. From determining the kinetics of kinase activation in vitro to blocking synaptic plasticity in living neurons, this peptide provides researchers with a precise method to modulate one of the most important signaling pathways in the brain and other tissues. The protocols and data presented in this guide offer a framework for its effective application in diverse research and development settings.



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